
2-Propyl-1,3-benzoxazol-6-amine
Overview
Description
2-Propyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,3-benzoxazol-6-amine typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with propyl bromide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as metal catalysts or nanocatalysts may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Cyclization Methods
The compound is synthesized via cyclization reactions under catalytic conditions:
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Key Reaction: Substituted phenylurea derivatives react with poly(ethylene glycol)-bound sulphonic acid (PEG-SO₃H) at 80–90°C, followed by cyclization to form the benzoxazole ring .
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Example Pathway:
Reaction Step | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Urea Formation | KOCN, HCl, H₂O | Substituted phenylurea | 85–92% | |
Cyclization | PEG-SO₃H, 80–90°C | 2-Propyl-1,3-benzoxazol-6-amine | 78% |
Nucleophilic Substitution at the Amine Group
The primary amine at position 6 participates in:
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form acetamide derivatives.
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Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated products .
Reaction Type | Reagents | Product | Conditions | Reference |
---|---|---|---|---|
Acylation | Acetyl chloride, DCM | 6-Acetamido-2-propyl-1,3-benzoxazole | 0–5°C, 2h | |
Alkylation | CH₃I, K₂CO₃ | 6-(Methylamino)-2-propyl-1,3-benzoxazole | RT, 6h |
Electrophilic Aromatic Substitution
The benzoxazole ring directs electrophiles to specific positions:
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Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at position 4 or 5 .
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Halogenation: Bromine in acetic acid yields 5-bromo-2-propyl-1,3-benzoxazol-6-amine .
Reaction | Reagents | Major Product | Position | Reference |
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Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-propyl-1,3-benzoxazol-6-amine | C5 | |
Bromination | Br₂, AcOH | 5-Bromo-2-propyl-1,3-benzoxazol-6-amine | C5 |
Oxidation and Reduction
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Oxidation of the Propyl Group: Strong oxidants (e.g., KMnO₄) convert the propyl group to a carboxylic acid, forming 2-carboxy-1,3-benzoxazol-6-amine .
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Reduction of the Benzoxazole Core: Catalytic hydrogenation (H₂/Pd-C) opens the oxazole ring, yielding 6-amino-2-propylphenol .
Reaction | Reagents/Conditions | Product | Yield | Reference |
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Oxidation | KMnO₄, H₂O, Δ | 2-Carboxy-1,3-benzoxazol-6-amine | 65% | |
Reduction | H₂, Pd-C, EtOH | 6-Amino-2-propylphenol | 88% |
Coordination Chemistry
The amine and nitrogen in the benzoxazole ring act as ligands for metal complexes:
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Example: Reacts with Cu(II) salts (e.g., CuCl₂) to form octahedral complexes, characterized by UV-Vis and ESR spectroscopy .
Metal Salt | Ligand Ratio | Complex Structure | Application | Reference |
---|---|---|---|---|
CuCl₂ | 1:2 | [Cu(C₁₀H₁₁N₂O)₂Cl₂] | Catalysis |
Stability and Decomposition
Scientific Research Applications
Biological Activities
Research indicates that 2-propyl-1,3-benzoxazol-6-amine exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that benzoxazole derivatives possess antimicrobial effects against various pathogens. For instance, derivatives of benzoxazole have been tested for their efficacy against bacterial strains, demonstrating significant inhibitory action .
- Anticancer Potential: Some derivatives related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that these compounds may inhibit tumor growth and induce apoptosis in cancer cells .
Medicinal Chemistry
The compound is being explored in the context of drug development:
- Carbonic Anhydrase Inhibition: Research has highlighted the potential of benzoxazole derivatives to inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .
- Neuroprotective Effects: Some studies indicate that benzoxazole derivatives could provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics:
- Semiconductors: Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown promise in enhancing performance metrics such as efficiency and stability.
Polymer Chemistry
The compound can also be utilized as a monomer or additive in polymer synthesis:
- Polymerization Reactions: It can participate in polymerization reactions to create new materials with tailored properties for specific applications, including coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoxazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating the potential for these compounds to serve as leads for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that modifications of the benzoxazole structure led to increased cytotoxicity. The study highlighted the structure–activity relationship (SAR), suggesting that specific substitutions at the benzene ring enhance anticancer activity.
Mechanism of Action
The mechanism of action of 2-Propyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propyl-1,3-benzoxazol-5-amine: This compound has a similar structure but differs in the position of the amine group.
2-Substituted-1,3-benzoxazole: These compounds have various substituents at the second position, which can significantly alter their properties and applications.
Uniqueness
2-Propyl-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in research and industry .
Biological Activity
2-Propyl-1,3-benzoxazol-6-amine is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by a benzoxazole ring and a propyl amine group, allows it to engage in various biochemical interactions that can influence cellular processes and therapeutic applications.
- Molecular Formula : C₁₀H₁₂N₂O
- Molecular Weight : 176.22 g/mol
- Melting Point : 83 to 85 °C
The compound's benzoxazole moiety contributes to its stability and potential biological effects, making it a focus of research for its pharmacological properties.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds.
- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
- Binding to Biomolecules : It may bind to proteins and nucleic acids, leading to enzyme inhibition or activation depending on the target.
Anticancer Properties
Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Research has shown that it can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Antimicrobial Activity
The compound has demonstrated potential antimicrobial and antifungal activities, suggesting its applicability in drug development for infectious diseases. Its interaction with microbial enzymes may hinder their function, leading to reduced viability of pathogens.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant inhibitory effects. The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a dose-dependent decrease in cell viability. The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy.
Research on Antimicrobial Effects
In another study focused on antimicrobial activity, this compound was tested against several bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Properties
IUPAC Name |
2-propyl-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVXCVORIBARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377183 | |
Record name | 2-propyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875851-66-4 | |
Record name | 2-propyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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